(1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
(1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester is a synthetic organic compound with the molecular formula C18H26N2O3 It is characterized by a tetrahydropyridine ring substituted with a benzyl group, a hydroxymethyl group, and a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Tetrahydropyridine Ring: The initial step often involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyridine intermediate.
Hydroxymethylation: The hydroxymethyl group is typically introduced through a hydroxymethylation reaction, often using formaldehyde and a base.
Carbamate Formation: The final step involves the formation of the carbamic acid tert-butyl ester. This can be achieved by reacting the hydroxymethylated tetrahydropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form various derivatives. For example, the nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, NaOCl (Sodium hypochlorite)
Reduction: H2/Pd-C (Hydrogenation with Palladium on Carbon), LiAlH4 (Lithium aluminium hydride)
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Chemistry
In chemistry, (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity. Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism by which (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, while the benzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid methyl ester
- (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid ethyl ester
- (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid isopropyl ester
Uniqueness
The tert-butyl ester derivative is unique due to its bulky tert-butyl group, which can influence the compound’s steric properties and reactivity. This can result in different biological activity and stability compared to its methyl, ethyl, and isopropyl counterparts.
Properties
IUPAC Name |
tert-butyl N-[1-benzyl-2-(hydroxymethyl)-3,6-dihydro-2H-pyridin-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15-9-10-16(13-21)20(12-15)11-14-7-5-4-6-8-14/h4-9,16,21H,10-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHFIANUPAZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CCC(N(C1)CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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